3-(1H-benzo[d]imidazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis and Electrophysiological Activity
- Compounds incorporating 1H-imidazol-1-yl moiety, similar to 3-(1H-benzo[d]imidazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide, have been investigated for their cardiac electrophysiological activity. N-substituted imidazolylbenzamides and benzene-sulfonamides have shown potential as class III electrophysiological agents in vitro, comparable to sematilide, a clinically trialed drug (Morgan et al., 1990).
Antiulcer Agent Research
- Imidazo[1,2-a]pyridines substituted at the 3-position, related to the chemical structure , have been synthesized as potential antiulcer agents. These compounds demonstrated cytoprotective properties in ethanol and HCl-induced ulcer models, although they lacked significant antisecretory activity (Starrett et al., 1989).
Metal-Free Synthesis Approaches
- A novel metal-free synthesis method has been developed for 3,3'-bisimidazopyridinylmethanes, employing oxidative C(sp(2))-H bond functionalization of imidazo[1,2-a]pyridines. This method uses H2O2 as an oxidant and is applicable to various imidazo[2,1-b]thiazoles and imidazo[2,1-b]benzothiazoles (Patel et al., 2016).
One-Pot Synthesis Techniques
- Research has demonstrated the efficiency of one-pot multi-component synthesis methods in creating imidazole derivatives, including 1,2,4,5-tetrasubstituted imidazoles, using sulfonic acid-functionalized pyridinium chloride as a catalyst. This method highlights a solvent-free approach at high temperatures (Zare et al., 2015).
Antitumor and Antibacterial Applications
- Novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides have been synthesized, showing potential as antitumor and antibacterial agents. Some derivatives exhibited higher activity against various cancer cell lines compared to standard drugs (Hafez et al., 2017).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-15(2)20(18,19)16-8-7-11(9-16)17-10-14-12-5-3-4-6-13(12)17/h3-6,10-11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKDIADHVGSKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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